N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
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Overview
Description
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions involving carbon disulfide and potassium hydroxide under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction with the furan ring, often using a suitable chlorinating agent.
Formation of the Amine Group: The amine group is introduced through a reductive amination process, where the furan derivative is reacted with an amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Titanium(III) chloride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the furan compound.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Known for their antimicrobial properties.
Chlorophenyl derivatives: Exhibiting various pharmacological activities.
Amino furan derivatives: Used in medicinal chemistry for drug development.
Uniqueness
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific combination of the furan ring, chlorophenyl group, and amine functionality, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO.ClH/c1-15(2,3)17-10-11-8-9-14(18-11)12-6-4-5-7-13(12)16;/h4-9,17H,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIBLLFNJQNFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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